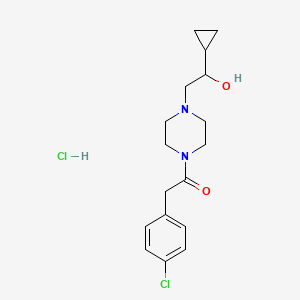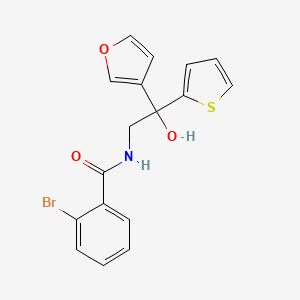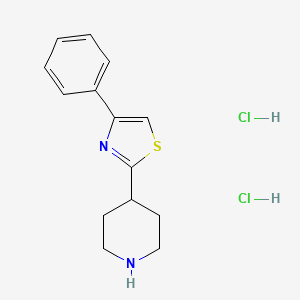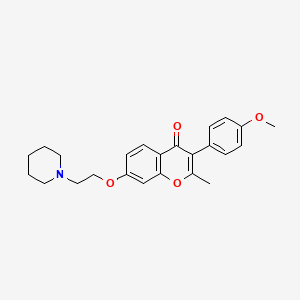
2-(4-Chlorophenyl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H24Cl2N2O2 and its molecular weight is 359.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Several studies have synthesized and evaluated derivatives similar to the compound for their anticancer properties. For instance, derivatives have shown promise as antiproliferative agents against breast cancer cells, highlighting their potential as therapeutic agents in oncology (L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı, 2014; S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014). These compounds, through various modifications, have demonstrated significant activity in inhibiting cancer cell growth, making them subjects of interest for further drug development and research.
Antimicrobial and Antifungal Effects
Research has also explored the antimicrobial and antifungal effects of compounds bearing structural similarities to 2-(4-Chlorophenyl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride. Azole-containing piperazine derivatives, for example, exhibited moderate to significant antibacterial and antifungal activities, suggesting their utility in treating infections (Lin-Ling Gan, Bo Fang, Cheng‐He Zhou, 2010). The broad-spectrum antimicrobial efficacy of these compounds against tested strains could pave the way for new treatments for infectious diseases.
Pharmacological Potentials
The pharmacological profile of related compounds has been extensively studied, with some derivatives showing significant antituberculosis activity in addition to their anticancer effects. This dual activity underscores the versatility of these compounds in medical research and their potential for development into multifunctional drugs (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).
Molecular Interaction and Synthesis
Studies have detailed the synthesis processes and molecular interactions of compounds with structural similarities, providing insights into their chemical properties and potential mechanisms of action (D. Nematollahi, A. Amani, 2011; J. Hartung, K. Špehar, I. Svoboda, H. Fuess, 2003). These studies contribute to a deeper understanding of how such compounds might be optimized for therapeutic use.
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2.ClH/c18-15-5-1-13(2-6-15)11-17(22)20-9-7-19(8-10-20)12-16(21)14-3-4-14;/h1-2,5-6,14,16,21H,3-4,7-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCMTFTVXMCWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)

![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide](/img/structure/B2469158.png)
![Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)


![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2469164.png)



![N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2469169.png)


